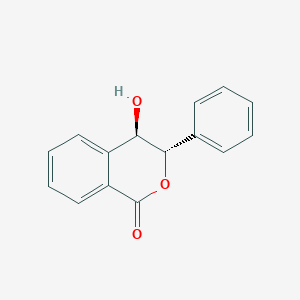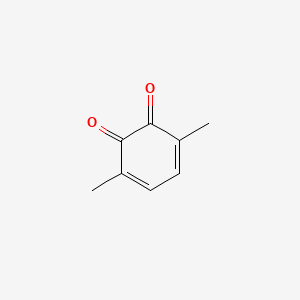
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common due to the presence of electron-withdrawing ketone groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile due to the presence of the ketone groups. These groups attract nucleophiles, leading to various addition reactions. The compound’s unique structure allows it to participate in multiple reaction pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethylbenzoquinone
- 2,3-Dimethylcyclohexa-1,3-diene
Comparison: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
63364-61-4 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
Clave InChI |
QRUQWWDWFFNIBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=O)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
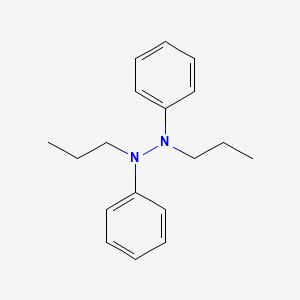
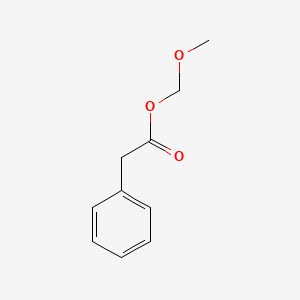
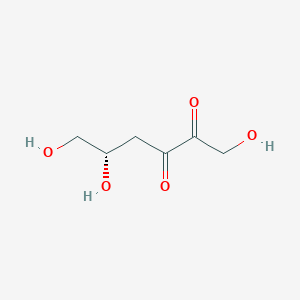
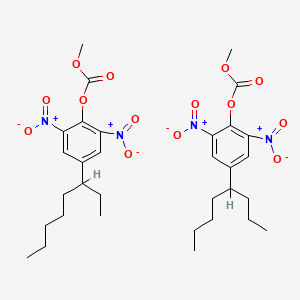
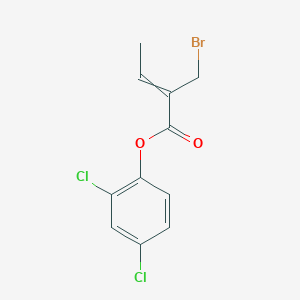
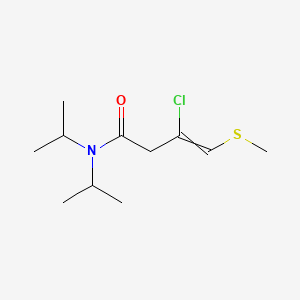
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
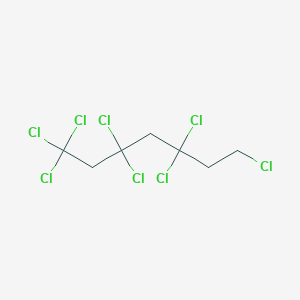
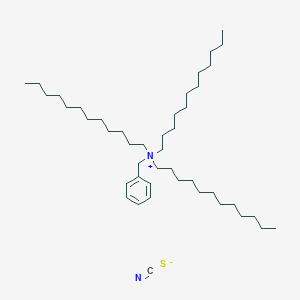

![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
